molecular formula C13H17ClFNO2 B13411345 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride CAS No. 84509-26-2

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride

Cat. No.: B13411345
CAS No.: 84509-26-2
M. Wt: 273.73 g/mol
InChI Key: FYTCVBQEZILHEA-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(521)decane hydrochloride is a chemical compound known for its unique bicyclic structure, which includes a fluorophenyl group and a dioxabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a fluorophenyl derivative with a dioxabicyclo precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the final product is isolated as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-9,10-dioxa-5-azabicyclo(5.2.1)decane hydrochloride
  • 2,6-Dioxaspiro[4,5]decane derivatives

Uniqueness

7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo(5.2.1)decane hydrochloride is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dioxabicyclo moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

84509-26-2

Molecular Formula

C13H17ClFNO2

Molecular Weight

273.73 g/mol

IUPAC Name

7-(4-fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane;hydrochloride

InChI

InChI=1S/C13H16FNO2.ClH/c14-11-4-2-10(3-5-11)13-6-1-7-15-8-12(17-13)9-16-13;/h2-5,12,15H,1,6-9H2;1H

InChI Key

FYTCVBQEZILHEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(OCC(O2)CNC1)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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